

Alcophosphamide-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Alcophosphamide-d4	
Cat. No.:	B15145232	Get Quote

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **Alcophosphamide-d4**, a deuterated metabolite of the widely used chemotherapeutic agent, cyclophosphamide. This guide details its chemical properties, its role in the metabolic pathway of its parent compound, and its application in pharmacokinetic studies.

Core Chemical and Physical Data

Property	Value
CAS Number	1794817-39-2
Molecular Formula	C7H13D4Cl2N2O3P
Synonyms	N,N-Bis(2-chloroethyl)phosphorodiamidic Acid- d4 3-Hydroxypropyl Ester; O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 153182-d4; NSC 227248-d4

Metabolic Pathway and Pharmacokinetics

Alcophosphamide is a metabolite of cyclophosphamide, a prodrug that requires hepatic activation to exert its cytotoxic effects. The metabolic activation of cyclophosphamide is a multistep process initiated by cytochrome P450 enzymes.



The primary active metabolites of cyclophosphamide are phosphoramide mustard and acrolein. [1] Alcophosphamide is considered a less prominent metabolite in comparison. The formation of alcophosphamide is part of a complex metabolic cascade.

The deuterated form, **Alcophosphamide-d4**, is primarily utilized as an internal standard in pharmacokinetic studies of cyclophosphamide and its metabolites.[2] The use of stable isotopelabeled internal standards is crucial for accurate quantification in mass spectrometry-based bioanalytical methods. This allows for precise measurement of drug and metabolite concentrations in biological matrices, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of cyclophosphamide.

Published pharmacokinetic studies in pediatric patients have shown significant interpatient variability in the metabolism of cyclophosphamide.[3] The plasma half-life of the parent drug can range from approximately 2 to 8 hours in this population, with clearance rates being higher than in adults, suggesting a faster metabolism in children.[3] While specific pharmacokinetic parameters for Alcophosphamide are not as extensively documented as for the parent drug and its major active metabolites, its levels are monitored in comprehensive pharmacokinetic profiling of cyclophosphamide therapy.[4][5]

Experimental Protocols

The quantification of cyclophosphamide and its metabolites, including alcophosphamide, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following outlines a general experimental workflow for such an analysis, where **Alcophosphamide-d4** would serve as an internal standard.

Sample Preparation: Protein Precipitation

- To a 100 μL aliquot of plasma or other biological matrix, add an appropriate amount of Alcophosphamide-d4 internal standard solution.
- Add 300 μL of a protein precipitation agent, such as methanol or acetonitrile.
- Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.



- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis

A detailed protocol for the UPLC-MS/MS analysis of cyclophosphamide and its metabolite 4-hydroxycyclophosphamide, using 4-hydroxycyclophosphamide-d4 as an internal standard, has been described and can be adapted for the analysis of alcophosphamide.[2][6][7]

- Chromatographic Separation:
 - \circ Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 μ m) is commonly used.[6][7]
 - Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a modifier like formic acid (e.g., 0.01%) and an organic solvent such as methanol or acetonitrile is typically employed.[2][6][7]
 - Flow Rate: A flow rate of around 0.15 to 0.2 mL/min is often used.[6][7]
 - Injection Volume: A small injection volume, typically in the range of 5-10 μL, is used.[6]
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of cyclophosphamide and its metabolites.[2]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity
 and sensitivity. This involves monitoring specific precursor-to-product ion transitions for
 each analyte and the internal standard. For example, for 4-hydroxycyclophosphamide-d4SCZ, the transition m/z 337.7 > 225.1 has been used.[6][7]

Signaling Pathways Modulated by Cyclophosphamide Metabolites

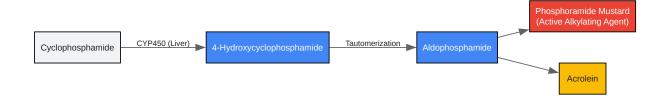


The cytotoxic and immunomodulatory effects of cyclophosphamide are mediated by its active metabolites, which induce DNA damage and modulate various signaling pathways. While specific signaling pathways directly targeted by alcophosphamide are not well-delineated, the broader effects of cyclophosphamide metabolites involve several key pathways:

- DNA Damage and Apoptosis: The primary mechanism of action of cyclophosphamide's
 active metabolites is the alkylation of DNA, leading to the formation of DNA cross-links. This
 damage triggers cell cycle arrest and apoptosis (programmed cell death).[1]
- Immune Modulation: Cyclophosphamide can modulate the immune system by depleting regulatory T cells (Tregs) and inducing the release of type I interferons.[8]
- TGF-β Signaling: Low-dose cyclophosphamide has been shown to modulate the tumor microenvironment by affecting the TGF-β signaling pathway.[9][10]
- Oxidative Stress and Nrf2 Pathway: Cyclophosphamide can induce oxidative stress and inhibit the Nrf2 signaling pathway, which is a key regulator of cellular redox homeostasis.[11]

Visualizing the Metabolic Activation of Cyclophosphamide

The following diagram illustrates the initial steps in the metabolic activation of cyclophosphamide, which ultimately leads to the formation of its various metabolites, including alcophosphamide.



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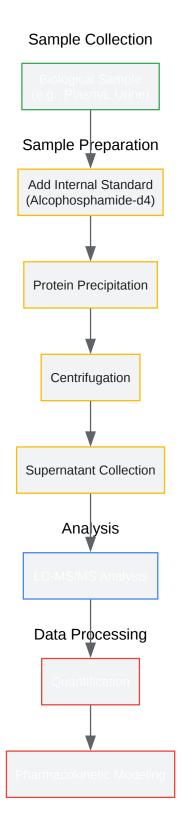
Metabolic activation of Cyclophosphamide.



Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical workflow for a pharmacokinetic study of cyclophosphamide utilizing a deuterated internal standard like **Alcophosphamide-d4**.





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Pharmacokinetic analysis workflow.



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References

- 1. Cyclophosphamide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of cyclophosphamide in paediatric patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms underlying cyclophosphamide-induced cognitive impairment and strategies for neuroprotection in preclinical models PMC [pmc.ncbi.nlm.nih.gov]
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